3-(Oxan-4-yl)-1,2-oxazole-5-carboxylic acid

Description

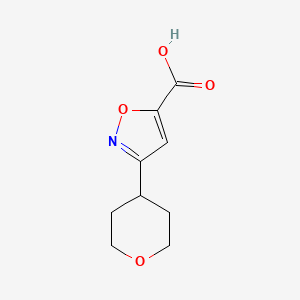

3-(Oxan-4-yl)-1,2-oxazole-5-carboxylic acid is a heterocyclic compound featuring a 1,2-oxazole core substituted at the 3-position with an oxan-4-yl (tetrahydropyran) group and a carboxylic acid moiety at the 5-position. This compound serves as a versatile building block in organic synthesis, particularly in pharmaceutical and agrochemical research . Its oxan-4-yl group introduces steric bulk and enhances solubility due to the cyclic ether structure, distinguishing it from simpler alkyl or aryl-substituted oxazoles.

Properties

IUPAC Name |

3-(oxan-4-yl)-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c11-9(12)8-5-7(10-14-8)6-1-3-13-4-2-6/h5-6H,1-4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LECGSRHBNQZYJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=NOC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247496-56-5 | |

| Record name | 3-(oxan-4-yl)-1,2-oxazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxan-4-yl)-1,2-oxazole-5-carboxylic acid typically involves the formation of the oxazole ring followed by the introduction of the oxane moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable nitrile with an α-haloketone can yield the oxazole ring, which can then be further functionalized to introduce the oxane ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(Oxan-4-yl)-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The oxazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(Oxan-4-yl)-1,2-oxazole-5-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(Oxan-4-yl)-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting or activating their function. The oxane ring may also play a role in the compound’s overall activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between 3-(Oxan-4-yl)-1,2-oxazole-5-carboxylic acid and analogous compounds:

Physicochemical Properties

- Solubility : The oxan-4-yl group enhances aqueous solubility due to its oxygen atom, whereas aryl-substituted analogs (e.g., 3-(5-fluoro-2-methoxyphenyl)) exhibit lower solubility due to hydrophobicity .

- Lipophilicity : Methoxycarbonyl and tert-butyl substituents increase logP values, favoring membrane permeability. The oxan-4-yl group balances lipophilicity and solubility .

- Stability : Dihydro-oxazole derivatives demonstrate higher metabolic stability in biological systems compared to unsaturated oxazoles .

Biological Activity

3-(Oxan-4-yl)-1,2-oxazole-5-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and relevant case studies, aiming to provide a comprehensive understanding of its pharmacological potential.

Synthesis of this compound

The synthesis of this compound typically involves the condensation of oxazole derivatives with oxanones. Various synthetic pathways have been explored, focusing on optimizing yield and purity. For instance, one method involves the use of microwave-assisted synthesis to enhance reaction rates and minimize by-products.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

-

Antimicrobial Activity :

- Studies have demonstrated that oxazole derivatives exhibit significant antimicrobial properties against various bacterial strains. For example, compounds similar to this compound have shown effective inhibition against Staphylococcus aureus and Escherichia coli .

- Table 1: Antimicrobial Activity of Oxazole Derivatives

Compound MIC (µg/ml) Target Bacteria This compound TBD S. aureus, E. coli Reference Drug (Ampicillin) 10 S. aureus Reference Drug (Ciprofloxacin) 25 E. coli - Antifungal Activity :

-

Cytotoxicity :

- Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines. Further research is necessary to elucidate its mechanism of action and therapeutic potential.

Case Study 1: Antimicrobial Evaluation

A recent study evaluated a series of oxazole derivatives for their antimicrobial efficacy. The results indicated that compounds structurally related to this compound exhibited significant antibacterial activity with MIC values comparable to standard antibiotics .

Case Study 2: Antifungal Screening

In another investigation, the antifungal properties were assessed using disk diffusion methods against various fungal strains. The results highlighted that certain derivatives showed inhibition zones larger than those observed with traditional antifungal agents .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the oxazole ring contributes to its interaction with microbial enzymes or receptors involved in cell wall synthesis or metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.